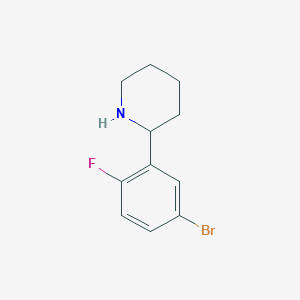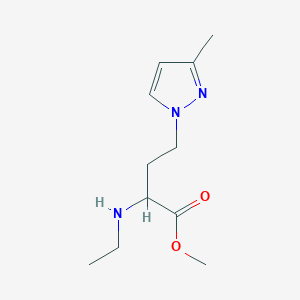
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a hydroxyl group and a methyl group, along with an acetic acid moiety. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylcyclopentyl)acetic acid typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is a cyclopentane derivative, which undergoes a series of reactions to introduce the hydroxyl and methyl groups at the desired positions.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, where the cyclopentane derivative is treated with a carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves bulk synthesis techniques, often utilizing custom synthesis services to ensure high purity and yield . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(1-Keto-2-methylcyclopentyl)acetic acid.
Reduction: Formation of 2-(1-Hydroxy-2-methylcyclopentyl)ethanol.
Substitution: Formation of 2-(1-Halo-2-methylcyclopentyl)acetic acid or 2-(1-Amino-2-methylcyclopentyl)acetic acid.
Scientific Research Applications
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic effects and pharmacokinetics.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxycyclopentyl)acetic acid: Lacks the methyl group, resulting in different steric and electronic properties.
2-(1-Hydroxy-2-ethylcyclopentyl)acetic acid: Contains an ethyl group instead of a methyl group, affecting its reactivity and interactions.
2-(1-Hydroxy-2-methylcyclohexyl)acetic acid: Features a cyclohexane ring, altering its conformational flexibility and chemical behavior.
Uniqueness
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is unique due to its specific substitution pattern on the cyclopentane ring, which influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-3-2-4-8(6,11)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
GGWNZDWTCLMWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


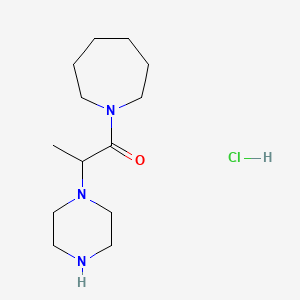
![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)

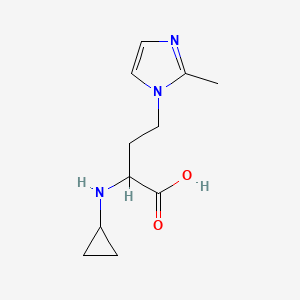
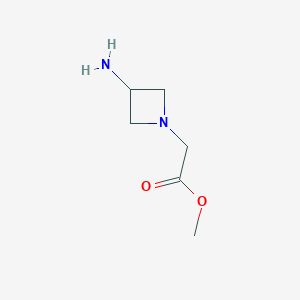
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
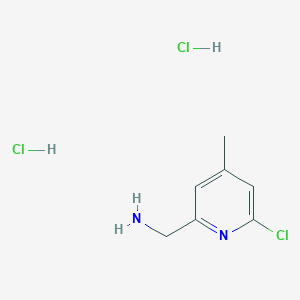
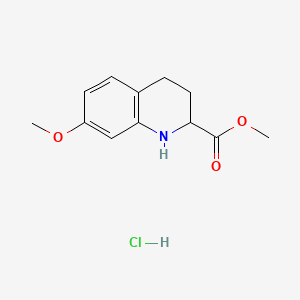
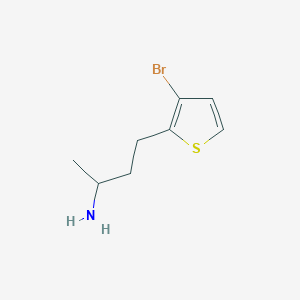
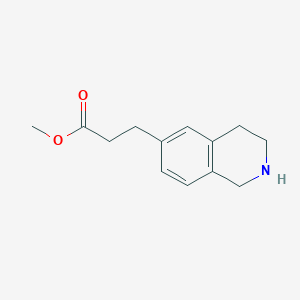
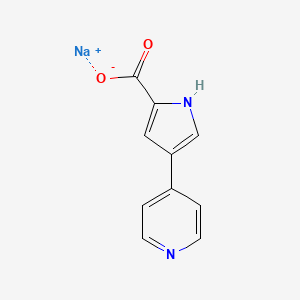
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
